molecular formula C8H13BrCl2N2 B12436526 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B12436526
M. Wt: 288.01 g/mol
InChI Key: FPLOVAYGGMBHHZ-UHFFFAOYSA-N
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Description

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H10BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of 4-methylpyridine followed by the introduction of an ethanamine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine group to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
  • 2-Acetamido-5-bromo-4-methylpyridine

Uniqueness

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethanamine group. This combination of features makes it particularly useful in certain chemical reactions and biological studies, where stereochemistry and functional group interactions are critical.

Properties

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288.01 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H

InChI Key

FPLOVAYGGMBHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N.Cl.Cl

Origin of Product

United States

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